Product packaging for Dibenzyl-diphenyl-phosphanium(Cat. No.:CAS No. 77382-18-4)

Dibenzyl-diphenyl-phosphanium

Cat. No.: B14444276
CAS No.: 77382-18-4
M. Wt: 367.4 g/mol
InChI Key: XCHLOAIAVUHZNV-UHFFFAOYSA-N
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Description

Dibenzyl-diphenyl-phosphanium is an organophosphorus compound, specifically a phosphonium salt, supplied for research applications. It is a valuable reagent in synthetic chemistry, as evidenced by its use in various published synthetic routes . Phosphonium salts based on a diphenyl scaffold, such as this compound, have been identified as promising hit compounds in medicinal chemistry research. Studies on analogous structures have demonstrated significant in vitro antitrypanosomal activity against Trypanosoma brucei , with effectiveness in the nanomolar range and a good selectivity index relative to human cell lines . These compounds are not cross-resistant with existing trypanocides, as their entry into parasites does not rely primarily on the P2 or HAPT transporters but is thought to occur via diffusion . The compound is also a precursor for other chemical syntheses and can be utilized in the formation of ionic liquids . The CAS Number for this compound is 77382-18-4, and its molecular formula is C 26 H 24 BrP . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24P+ B14444276 Dibenzyl-diphenyl-phosphanium CAS No. 77382-18-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77382-18-4

Molecular Formula

C26H24P+

Molecular Weight

367.4 g/mol

IUPAC Name

dibenzyl(diphenyl)phosphanium

InChI

InChI=1S/C26H24P/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-20H,21-22H2/q+1

InChI Key

XCHLOAIAVUHZNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for Dibenzyl Diphenyl Phosphanium and Analogous Phosphonium Systems

Quaternization Reactions of Phosphines with Halogenated Precursors

The most fundamental and widely utilized method for synthesizing phosphonium (B103445) salts is the quaternization of tertiary phosphines with halogenated organic compounds. wikipedia.org This reaction, analogous to the Menshutkin reaction for amines, involves the nucleophilic attack of the phosphorus atom on an electrophilic carbon, leading to the formation of a stable phosphonium cation. wikipedia.org

Alkylation and Benzylation Strategies for Phosphonium Salt Formation

The formation of phosphonium salts via alkylation and benzylation is a cornerstone of organophosphorus chemistry. The reaction of a tertiary phosphine (B1218219), such as triphenylphosphine (B44618), with an alkyl halide results in a phosphonium salt. wikipedia.org This quaternization process is particularly efficient for reactive halides like benzylic and allylic halides. wikipedia.org For instance, the synthesis of benzyltriphenylphosphonium (B107652) chloride is readily achieved by reacting triphenylphosphine with benzyl (B1604629) chloride. alfa-chemistry.com This process can be conducted in various solvents, including chloroform (B151607), and typically involves heating the mixture under reflux for several hours. alfa-chemistry.com

While the reaction often employs tertiary phosphines, secondary phosphines can also be alkylated. mdpi.com The synthesis of aryldiphenylphosphine oxides, for example, can proceed through the quaternization of methyldiphenylphosphine (B73815) or benzyldiphenylphosphine (B1330785) with aryl bromides to form the corresponding quaternary phosphonium salts. nih.gov The synthesis of the specific target compound, dibenzyl-diphenyl-phosphanium, would most directly involve the reaction of benzyldiphenylphosphine with a benzyl halide.

Polymer-supported triphenylphosphine (PS-TPP) has also been successfully used in these reactions. For example, reacting PS-TPP with benzyl chloride yields a polymer-bound benzyltriphenylphosphonium chloride salt, which can then be used in subsequent reactions like the Wittig olefination. rsc.orgresearchgate.net

Examination of Reaction Conditions and Yield Optimization

The efficiency and yield of phosphonium salt synthesis are highly dependent on the reaction conditions. Key factors include the choice of solvent, temperature, reaction time, and the use of catalysts or alternative energy sources like microwaves.

Solvents: A variety of solvents are employed in quaternization reactions, with the choice often influencing reaction rates and outcomes. Common solvents include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (CH2Cl2), chloroform (CHCl3), toluene, and acetonitrile. biomedres.us In a study optimizing the synthesis of ethyltriphenylphosphonium bromide, isopropanol (B130326) was identified as the most efficient solvent out of twelve screened, attributed to its effective solvation of the ionic transition state. acs.org

Temperature and Time: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the halide precursor. alfa-chemistry.comnumberanalytics.com The reaction of triphenylphosphine with benzyl chloride is often carried out at reflux in chloroform for 2-3 hours. alfa-chemistry.com Microwave irradiation has emerged as a powerful technique to accelerate these syntheses, significantly reducing reaction times. For the preparation of various substituted-benzyltriphenylphosphonium bromides, microwave heating in THF at 60°C for 30 minutes provided good to quantitative yields (87-98%). biomedres.us

Yield Optimization: Optimizing the balance between temperature and solvent use is crucial for maximizing yield while ensuring sustainability. acs.org A multi-objective optimization for ethyltriphenylphosphonium bromide synthesis identified a temperature of 135.7°C in isopropanol as optimal, achieving a 76.1% yield. acs.org In some cases, particularly for less reactive aryl halides, metal catalysts are used to achieve high yields in shorter reaction times. nih.gov However, metal-free methods have also been developed, for instance, by carrying out the reaction in refluxing phenol. acs.org

PhosphineHalideConditionsSolventYieldReference
TriphenylphosphineSubstituted-benzyl bromidesMicrowave, 60 °C, 30 minTHF87-98% biomedres.us
TriphenylphosphineBenzyl chlorideReflux, 2-3 hChloroformNot specified, product used in next step alfa-chemistry.com
TriphenylphosphineEthyl Bromide135.7 °CIsopropanol76.1% acs.org
Methyldiphenylphosphine4-BromobiphenylReflux, 5 h, NiBr2 catalystPhenol90% nih.gov
Triphenylphosphine4-BromobiphenylReflux, 20 hPhenol85% acs.org

Advanced Multicomponent Approaches Utilizing Phosphorous Reagents

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient and atom-economical route to complex molecules, including phosphonium salts. nih.govajol.info These one-pot procedures are valued for their simplicity and convergent character. ajol.info

A notable example is a four-component reaction that synthesizes stable phosphonium salts from an arene nucleophile, a 2-heteroatom substituted aryl aldehyde, and a phosphine in the presence of an acid. nih.gov Similarly, multicomponent syntheses have been developed for phosphorus-substituted heterocycles like (2-amino-4H-chromen-4-yl)phosphonates, involving the reaction of salicylaldehydes, malononitrile, and dialkyl phosphites under catalytic conditions. rsc.org

Investigations into Phospha-Michael Addition and Related Cyclizations

The phospha-Michael addition, a conjugate addition of a phosphorus nucleophile to an electron-deficient alkene (a Michael acceptor), is a powerful tool for forming P-C bonds and synthesizing functionalized phosphonium salts. nih.govtandfonline.commdpi.com This reaction has been described as a type of "click reaction" due to its favorable kinetics and high efficiency, particularly in aqueous media. nih.gov

The reaction between an alkyl phosphine and acrylamide, for instance, proceeds readily in aqueous buffer to yield a phosphonium product. nih.gov In another variation, triphenylphosphine reacts with Michael acceptors in the presence of an acid like HBr to afford the corresponding phosphonium salts in excellent yields. tandfonline.com The reaction of 2,4-di-tert-butyl-6-(diphenylphosphino)phenol with various Michael acceptors such as acrylonitrile (B1666552) and methyl vinyl ketone at room temperature also yields stable zwitterionic phosphonium phenolates. chemrxiv.orgnih.gov These reactions demonstrate a modular approach to creating phosphonium systems with diverse functional groups. chemrxiv.org

Catalytic Approaches in Phosphonium Precursor Synthesis

Catalysis plays a pivotal role in modern synthetic chemistry, enabling efficient and selective formation of phosphonium salts under milder conditions or from less reactive precursors. These approaches can involve transition metals, organocatalysts, or photoredox catalysis.

Transition Metal Catalysis: Nickel and palladium catalysts are frequently used for the synthesis of aryltriphenylphosphonium salts from the corresponding aryl halides. nih.govacs.org Nickel bromide (NiBr2), for example, effectively catalyzes the quaternization of tertiary diphenylphosphines with aryl bromides. nih.gov Palladium catalysts, such as (Ph3P)4Pd, are used in the reaction of triphenylphosphine with vinyl triflates. beilstein-journals.org

Organocatalysis: Non-metal catalysts are also employed. Bifunctional tetraarylphosphonium salts bearing a hydroxyl group can act as organocatalysts for reactions like the cycloaddition of CO2 to epoxides. tcichemicals.com In the context of phospha-Michael additions, various base catalysts, including pyridine-based organocatalysts, have been shown to be effective. mdpi.com

Photocatalysis: A cutting-edge approach involves the direct catalytic transformation of white phosphorus (P4) into valuable organophosphorus compounds. Using blue light photocatalysis, triarylphosphines and tetraarylphosphonium salts can be synthesized directly from P4 and aryl iodides in a single step, bypassing the traditional hazardous multi-step procedures that use chlorine gas. nih.gov

Stereoselective Synthesis and Chiral Induction in Phosphonium Architectures

The synthesis of chiral phosphonium salts, particularly those with stereogenic phosphorus centers (P-stereogenic), is of great interest due to their application as chiral phase-transfer catalysts, organocatalysts, and ligands in asymmetric synthesis. researchgate.netacs.orgnih.gov

Several strategies exist to achieve stereoselectivity. One efficient method involves the quaternization of phosphines with arynes generated in situ, which can be applied to the synthesis of P-stereogenic phosphonium triflates. acs.org The alkylation of P-stereogenic secondary phosphines or their borane (B79455) complexes can proceed stereospecifically, typically with retention of the configuration at the phosphorus atom. mdpi.com

Catalytic methods have also been developed. For example, the enantioselective alkylation of secondary phosphines with benzyl halides can be catalyzed by chiral ruthenium complexes to produce tertiary phosphines with high enantiomeric excess. mdpi.com Furthermore, chiral phosphonium salts themselves can act as powerful catalysts. researchgate.netnih.gov Peptide-mimic phosphonium salts with multiple hydrogen-bonding donors have been designed as high-performance catalysts for a variety of enantioselective transformations. nih.gov These catalysts create a unique chiral environment that enables precise stereocontrol in the formation of complex molecules. researchgate.net

Table of Compounds

Compound NameRole/Type
This compoundTarget Compound
TriphenylphosphineReagent (Tertiary Phosphine)
BenzyldiphenylphosphineReagent (Tertiary Phosphine)
MethyldiphenylphosphineReagent (Tertiary Phosphine)
Benzyl chlorideReagent (Halogenated Precursor)
Benzyl bromideReagent (Halogenated Precursor)
Aryl bromideReagent (Halogenated Precursor)
Benzyltriphenylphosphonium chloridePhosphonium Salt
Ethyltriphenylphosphonium bromidePhosphonium Salt
Polymer-supported triphenylphosphine (PS-TPP)Reagent (Solid-supported Phosphine)
AcrylonitrileReagent (Michael Acceptor)
Methyl vinyl ketoneReagent (Michael Acceptor)
Dialkyl phosphiteReagent (Phosphorous Reagent)
(2-amino-4H-chromen-4-yl)phosphonatePhosphorus-substituted Heterocycle
Tetraarylphosphonium saltCatalyst/Phosphonium Salt
Diphenyl phosphorazidatePhosphorus Reagent
Dibenzyl phosphitePhosphorus Reagent

Advanced Spectroscopic and Structural Characterization of Dibenzyl Diphenyl Phosphanium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of molecules in solution. For Dibenzyl-diphenyl-phosphanium, ¹H, ¹³C, and ³¹P NMR studies provide a wealth of information about its atomic arrangement and electronic environment.

¹H, ¹³C, and ³¹P NMR Chemical Shift Analysis

The ¹H NMR spectrum of a related compound, dibenzyl benzylphosphonate, shows complex multiplets for the aromatic protons between δ 7.24-7.33 ppm. The benzylic protons appear as a doublet at δ 4.92 ppm, and the methylene (B1212753) protons adjacent to the phosphorus atom are observed as a doublet at δ 3.19 ppm. rsc.org For this compound, one would expect distinct signals for the benzyl (B1604629) and phenyl protons, with the benzylic CH₂ protons likely appearing as a doublet due to coupling with the phosphorus atom.

In the ¹³C NMR spectrum of dibenzyl benzylphosphonate, the aromatic carbons resonate in the region of δ 127-136 ppm, showing various coupling constants with the phosphorus atom. The benzylic carbon appears at δ 67.7 ppm as a doublet, while the methylene carbon bonded to phosphorus is found at δ 34.2 ppm, also as a doublet with a large coupling constant. rsc.org For this compound, the phenyl and benzyl carbons would exhibit characteristic shifts, with those closer to the phosphorus atom showing clear P-C coupling.

The ³¹P NMR spectrum is particularly informative for organophosphorus compounds. For instance, dibenzyl benzylphosphonate shows a ³¹P chemical shift at δ 28.13 ppm. rsc.org In another related compound, diphenylphosphine (B32561) oxide, the ³¹P signal is at δ 23.3 ppm. spectrabase.com The precise chemical shift for this compound would be a key identifier for this specific phosphonium (B103445) cation.

Table 1: Representative NMR Data for Related Phosphonium Compounds

CompoundNucleusChemical Shift (δ, ppm)Reference
Dibenzyl benzylphosphonate¹H7.24-7.33 (m, Ar-H), 4.92 (d, OCH₂Ph), 3.19 (d, P-CH₂) rsc.org
Dibenzyl benzylphosphonate¹³C127-136 (Ar-C), 67.7 (d, OCH₂Ph), 34.2 (d, P-CH₂) rsc.org
Dibenzyl benzylphosphonate³¹P28.13 rsc.org
Diphenylphosphine oxide³¹P23.3 spectrabase.com

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and elemental composition of a compound. researchgate.netspectralworks.com For this compound chloride (C₂₆H₂₄ClP), the calculated monoisotopic mass is 402.1304155 Da. nih.gov HRMS can confirm this mass with high accuracy, typically to within a few parts per million.

The fragmentation pathways of organophosphorus compounds under mass spectrometry provide valuable structural information. mdpi.comnih.gov In related aromatic organophosphorus flame retardants, fragmentation often involves the cleavage of C-O and P-O bonds. For a phosphonium cation like this compound, the fragmentation would likely involve the loss of benzyl and phenyl groups. For instance, the cleavage of a benzyl group (C₇H₇) would result in a fragment ion with a specific mass-to-charge ratio (m/z). The analysis of these fragmentation patterns helps to confirm the connectivity of the different organic moieties to the central phosphorus atom. mdpi.comresearchgate.netdphen1.com

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. nih.govpages.dev While a specific crystal structure for this compound was not found in the search results, analysis of related structures provides insight into what might be expected. For example, the crystal structure of 2-(diphenylphosphinoyl)benzoic acid shows a tetrahedral geometry around the phosphorus atom. researchgate.net Similarly, in the solid state, this compound would exhibit a tetrahedral arrangement of the two benzyl and two diphenyl groups around the central phosphorus atom. The crystal packing would be influenced by intermolecular forces such as van der Waals interactions and potential weak C-H···π interactions between the phenyl and benzyl rings of adjacent molecules. researchgate.net

Other Spectroscopic Techniques for Functional Group Identification and Electronic Transitions

Other spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mcmaster.ca For this compound, one would expect to see characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the CH₂ groups of the benzyl substituents. The P-C bond vibrations would also be present, typically in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mdpi.comphosphortech.comijrpr.com The phenyl and benzyl groups in this compound contain π-electron systems that will absorb UV light, leading to electronic transitions. The UV-Vis spectrum would likely show absorption maxima characteristic of these aromatic chromophores. The position and intensity of these bands can be influenced by the substitution on the phosphorus atom. researchgate.net

Computational and Theoretical Chemistry of Dibenzyl Diphenyl Phosphanium

Quantum Mechanical Calculations for Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic environment of a molecule. These methods can elucidate ground state geometries, bonding characteristics, and energetic properties.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic structure of molecules. wikipedia.org For phosphonium (B103445) salts, DFT studies have been employed to understand reaction mechanisms and catalyst behavior in related systems. For instance, mechanistic studies on tetraarylphosphonium salt (TAPS)-catalyzed reactions have utilized DFT to probe intermediates and transition states, revealing how electronic properties influence reactivity. Current time information in Miami, FL, US. Such studies provide a framework for how the ground state geometry and energetics of Dibenzyl-diphenyl-phosphanium could be analyzed, but specific calculations and optimized coordinates for this compound are not readily found.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for electronic structure analysis. researchgate.net These methods are crucial for obtaining highly accurate data on bond energies, electronic distribution, and molecular orbitals. While ab initio calculations have been performed on various organic and organometallic species, researchgate.net dedicated high-accuracy studies on the electronic structure of the this compound cation are not documented in the surveyed literature.

Theoretical Exploration of Reaction Mechanisms and Transition States Involving this compound

Theoretical calculations are instrumental in mapping out reaction pathways and identifying transition state structures. rsc.org For various phosphonium salts, computational studies have elucidated their role in reactions like the Wittig reaction, hydrophosphorylation, and as catalysts in CO2 fixation. Current time information in Miami, FL, US. These studies often combine experimental evidence with DFT calculations to build a comprehensive mechanistic picture. A similar theoretical exploration for reactions directly involving this compound, for example in its potential role as a phase-transfer catalyst or in ylide formation, would be highly valuable but remains an area for future research.

Predictive Modeling for Reactivity, Selectivity, and Catalyst Design

Computational models can be used to predict the reactivity and selectivity of compounds, guiding the design of new and improved catalysts. koreascience.kr By correlating calculated molecular descriptors with experimental outcomes, quantitative structure-activity relationship (QSAR) models can be developed. For phosphine (B1218219) ligands and phosphonium salt catalysts, predictive models have been used to forecast their performance in catalytic cycles. While the principles of predictive modeling are well-established, specific models tailored to the reactivity of this compound have not been developed due to the lack of foundational computational and experimental data.

Reactivity Profiles and Mechanistic Pathways of Dibenzyl Diphenyl Phosphanium

Formation and Reactivity of Phosphonium (B103445) Ylides

Phosphonium ylides are crucial intermediates in organic synthesis, most notably in the Wittig reaction. They are typically formed by the deprotonation of a phosphonium salt at a carbon atom adjacent to the phosphorus center.

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonium ylide with an aldehyde or ketone. libretexts.org For dibenzyl-diphenyl-phosphanium, the ylide would be generated by removing a proton from one of the benzyl (B1604629) groups' methylene (B1212753) bridges using a strong base.

The general mechanism proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. The stability of the ylide plays a critical role in the stereochemical outcome of the reaction. organic-chemistry.org

Non-stabilized ylides , typically bearing alkyl substituents, react rapidly and usually lead to (Z)-alkenes. organic-chemistry.org

Stabilized ylides , which have an electron-withdrawing group on the carbanion, are more stable and tend to give (E)-alkenes. organic-chemistry.org

In the case of the ylide derived from this compound, the phenyl group on the carbanionic carbon provides some degree of stabilization through resonance. This would classify it as a semi-stabilized ylide, potentially leading to mixtures of (E) and (Z)-alkenes, with the exact ratio depending on reaction conditions. nih.gov A study on the phase transfer catalyzed-Wittig reactions of dibenzyl-diphenyl-phosphonium salt with substituted aromatic aldehydes has been reported. sioc-journal.cn

Table 1: Factors Influencing Stereoselectivity in the Wittig Reaction

FactorInfluence on Stereoselectivity
Ylide StabilityStabilized ylides favor (E)-alkenes; non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org
Reaction TemperatureLower temperatures can enhance the kinetic control, often favoring the (Z)-isomer with non-stabilized ylides. mcmaster.ca
SolventThe polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states.
Base UsedThe choice of base can affect the ylide formation and subsequent reaction steps. organic-chemistry.org

Beyond the classic Wittig reaction, phosphonium ylides participate in various other carbon-carbon bond-forming reactions. Intramolecular Wittig reactions, for instance, are a powerful tool for the synthesis of cyclic compounds. nih.govbeilstein-journals.org In this approach, a molecule containing both a phosphonium salt and a carbonyl group can cyclize upon treatment with a base. nih.govbeilstein-journals.org

Vinylphosphonium salts, which can be synthesized from precursors like dibenzylphenylphosphine, are versatile intermediates. nih.govbeilstein-journals.org They can react with nucleophiles to generate ylides that subsequently undergo intramolecular Wittig reactions to form carbo- and heterocyclic systems. nih.govbeilstein-journals.org

Nucleophilic and Electrophilic Transformations of the Phosphonium Cation

The phosphorus center in this compound is electrophilic and can be attacked by nucleophiles. This can lead to the displacement of one of the four organic groups. The relative leaving group ability of the substituents is a key factor in these reactions. Generally, more stable carbanions are better leaving groups.

Conversely, the phosphonium cation itself can act as a Lewis acid catalyst in certain reactions. Highly electrophilic phosphonium cations have been shown to catalyze Diels-Alder reactions and Nazarov cyclizations. researchgate.net While specific studies on this compound as a catalyst are not prevalent, the principle of electrophilic activation by phosphonium salts is established. researchgate.net

Phosphonium salts can also serve as electrophilic agents in substitution reactions. For example, they can act as alkylating agents for phosphites and phosphine (B1218219) oxides in a Michaelis-Arbuzov type mechanism. academie-sciences.fr

Radical Reactions and Their Role in Phosphonium Chemistry

Recent research has highlighted the role of phosphonium salts in radical reactions. rsc.orgchinesechemsoc.org Photoredox catalysis can induce single-electron transfer to or from phosphonium salts, generating radical intermediates. nih.govchemrxiv.org For instance, pyridylphosphonium salts have been used as alternatives to cyanopyridines in radical-radical coupling reactions. rsc.orgnih.govchemrxiv.org These salts can be reduced to form radical anions that participate in coupling processes. nih.govchemrxiv.org

While direct evidence for radical reactions involving this compound is scarce, the general principles suggest its potential participation in such pathways. The formation of photoactive charge transfer complexes between phosphonium salts and electron donors can lead to the generation of organic radicals under light irradiation. chinesechemsoc.org

Heterometathesis Reactions and Phosphorus-Chalcogen Bond Formation in Related Systems

While specific examples involving this compound in heterometathesis are not readily found, related phosphonium systems undergo reactions to form bonds between phosphorus and chalcogens (oxygen, sulfur, selenium). The formation of triphenylphosphine oxide in the Wittig reaction is a classic example of P=O bond formation.

Reactions of phosphines with sulfur or selenium are common methods for preparing phosphine sulfides and selenides. Although this compound is a P(V) species, its precursor phosphine, dibenzyldiphenylphosphine, would readily react with elemental sulfur or selenium to form the corresponding phosphine chalcogenides.

Cleavage Reactions and Degradation Pathways of Phosphonium Salts

Phosphonium salts can undergo cleavage reactions under various conditions. The stability of the P-C bond is significant, but it can be broken. One common degradation pathway is alkaline hydrolysis, where hydroxide (B78521) ions attack the electrophilic phosphorus center, leading to the displacement of one of the organic substituents and the formation of a phosphine oxide. The group that forms the most stable carbanion is typically cleaved first.

A notable reaction is the cleavage of the benzyl group from phosphonium salts. For instance, the benzyl group can be removed from benzyldiphenylphosphonium salts using reagents like lithium aluminum hydride (LiAlH4). researchgate.net This method is synthetically useful for preparing other phosphines. researchgate.net Similarly, the debenzylation of dibenzyl phosphonates can be catalyzed by Brønsted acids, proceeding through a phosphonium intermediate. nii.ac.jp This process can occur via either an SN1 or SN2 mechanism, depending on the reaction conditions. nii.ac.jp

Applications of Dibenzyl Diphenyl Phosphanium in Advanced Chemical Systems

Catalysis and Ligand Design in Organic Synthesis

Dibenzyl-diphenyl-phosphanium and its derivatives serve as key components in various catalytic processes, ranging from transition metal-catalyzed cross-couplings to organocatalysis. The phosphonium (B103445) salt itself can be a direct participant or, more commonly, a stable precursor to the active phosphine (B1218219) ligand.

While the phosphonium salt itself is generally not the active ligand, it serves as a crucial and stable precursor to tertiary phosphines, such as dibenzyldiphenylphosphine, which are highly effective ligands in transition metal catalysis. A key challenge in ligand design is the synthesis of diverse phosphines. Recent strategies have utilized alkylarylphosphonium salts in nickel-catalyzed processes to achieve this. nih.gov In these reactions, a readily available phosphine is alkylated to form a phosphonium salt, which then undergoes a selective, nickel-catalyzed dearylation to yield a new alkylphosphine. nih.gov This method allows for the introduction of various alkyl groups, and the process can be performed in a one-pot sequence. nih.gov

Phosphine ligands are essential in numerous cross-coupling reactions due to their ability to tune the electronic and steric properties of the metal catalyst. nih.gov For instance, palladium complexes bearing phosphine ligands are widely used in Suzuki-Miyaura reactions. rsc.org The use of an ionic-liquid-tagged diphenylphosphine (B32561) palladium complex has been shown to facilitate the reaction between aryl bromides and arylboronic acids under mild conditions, with the catalyst being recyclable for multiple runs without significant loss of activity. rsc.org Similarly, nickel-catalyzed C-P cross-coupling of diphenylphosphine oxide with aryl chlorides provides a direct route to triarylphosphine oxides, which can be reduced to the corresponding phosphine ligands. rsc.org

The table below summarizes the role of phosphonium salts as precursors in generating ligands for cross-coupling reactions.

Reaction Type Catalyst System Role of Phosphonium Salt/Derivative Key Finding
Ligand DiversificationNickel CatalystAlkylarylphosphonium salts undergo selective dearylation.Enables the synthesis of diverse alkylphosphine ligands from common precursors. nih.gov
Suzuki-Miyaura CouplingPalladium(II) ComplexPrecursor to a recyclable, tagged diphenylphosphine ligand.Facilitates high yields and catalyst recycling in an ionic liquid medium. rsc.org
C-P Cross-CouplingNickel CatalystNot a direct precursor, but the reaction produces triarylphosphine oxides.Provides an efficient route to precursors for triarylphosphine ligands. rsc.org

Phosphonium salts have emerged as significant players in main group catalysis, acting as more than just spectator ions. In certain reactions, they function as "pseudohalides," enabling novel reactivity. For example, heteroaryl phosphonium salts, formed from the reaction of pyridines and diazines with phosphines, can participate in nickel-catalyzed cross-coupling reactions with aryl boronic acids. nih.gov This approach allows for the selective synthesis of heterobiaryls, which are important structures in pharmaceuticals, and demonstrates reactivity that is orthogonal to traditional palladium-catalyzed couplings of halo-pyridines. nih.gov

In the realm of enantioselective catalysis, chiral phosphonium-based species are instrumental. While direct examples involving this compound are not prominent, structurally related chiral phosphine oxides have been used as powerful organocatalysts. For instance, a C2-symmetric 1,1′-dibenzyl-bis-(triazolyl)diphenylphosphine dioxide has been shown to be a highly effective Lewis base catalyst. researchgate.net It mediates the asymmetric phosphonylation of aldehydes with trialkyl phosphites, producing α-hydroxyphosphonates in excellent yields and with good enantioselectivity. researchgate.net This highlights the potential of the dibenzyl-phosphine oxide framework in designing chiral catalysts.

The utility of phosphonium-based compounds extends to organocatalysis, where the phosphorus center is directly involved in the catalytic cycle. The Wittig reaction, a cornerstone of alkene synthesis, relies on the formation of a phosphorus ylide from a phosphonium salt. nih.gov Theoretical studies have explored designing basic phosphonium ionic liquids where the anion is capable of deprotonating the cation to form the ylide in situ. nih.gov Alkyl-triphenylphosphonium salts are the most common Wittig reagents, demonstrating the fundamental role of the phosphonium structure in this class of reactions. nih.gov

Furthermore, phosphonium salts can act as catalysts in other transformations. For example, certain phosphonium ionic liquids have been found to catalyze the oxidation of benzyl (B1604629) halides. researchgate.net In cooperative catalysis, a phosphonium salt can work in conjunction with another catalyst. A notable example is the use of a phosphonium-based deep eutectic solvent that promotes the stereoselective semi-reduction of internal alkynes to (Z)-alkenes, working alongside a Pd/C catalyst. nih.gov

Integration into Ionic Liquids and Deep Eutectic Solvents

Phosphonium salts, including this compound, are integral to the formulation of ionic liquids (ILs) and deep eutectic solvents (DES). These advanced solvent systems offer unique properties compared to traditional volatile organic compounds, such as low vapor pressure, high thermal stability, and tunable solvency. arpnjournals.org

The design of phosphonium-based ILs and DES hinges on the selection of both the cation and the anion, which together determine the physicochemical properties of the resulting solvent. rsc.orgresearchgate.net

Key Design Considerations:

Cation Structure: The organic substituents on the phosphorus atom significantly influence properties like thermal stability, viscosity, and density. researchgate.netalfa-chemistry.com The presence of four substituents on the phosphonium cation allows for extensive variation. alfa-chemistry.com Asymmetry in the alkyl chains often leads to lower melting points. The bulky and rigid nature of the benzyl and phenyl groups in this compound would be expected to influence viscosity and melting point.

Anion Choice: The anion plays a critical role in determining properties such as water miscibility, viscosity, and chemical reactivity. researchgate.net A wide variety of anions, from simple halides to complex fluorinated species like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), can be paired with phosphonium cations. rsc.org

Hydrogen Bond Donors (for DES): Deep eutectic solvents are formed by mixing a salt (a hydrogen bond acceptor, HBA), such as a phosphonium halide, with a hydrogen bond donor (HBD), such as ethylene (B1197577) glycol, glycerol, or urea. nih.govresearchgate.net The resulting mixture has a significantly lower melting point than either of its individual components. researchgate.net The properties of the DES can be tailored by changing the HBA:HBD molar ratio.

The table below outlines the components and resulting properties of phosphonium-based solvent systems.

Solvent Type Components Key Design Principle Resulting Properties
Ionic Liquid (IL)Phosphonium Cation + AnionVariation of cation substituents and anion type.Tunable viscosity, thermal stability, polarity, and miscibility. researchgate.netrsc.org
Deep Eutectic Solvent (DES)Phosphonium Salt (HBA) + Hydrogen Bond Donor (HBD)Molar ratio of HBA to HBD.Low melting point, low volatility, biodegradability, tunable solvent properties. nih.govresearchgate.net

Phosphonium-based ILs and DES have proven to be highly effective media for a variety of chemical applications, from organic synthesis to extraction.

As reaction media, phosphonium ILs offer high thermal stability, which is advantageous for reactions requiring elevated temperatures. alfa-chemistry.com They have been successfully used as solvents for Diels-Alder reactions, Suzuki cross-coupling, and Heck reactions. alfa-chemistry.comresearchgate.net In some cases, the IL can enhance catalytic activity and facilitate catalyst recycling. rsc.orgresearchgate.net

In the field of separation science, the tunability of DES makes them excellent solvents for extraction processes. nih.gov They are considered green solvents due to their low toxicity and high biodegradability, making them attractive alternatives to conventional organic solvents. nih.govnih.gov Phosphonium-based DES have been specifically applied in the ultrasound-assisted microextraction of herbicides from water samples and in the extraction of bioactive compounds from natural sources. nih.govyoutube.comelsevierpure.com The choice of the phosphonium salt and the hydrogen bond donor allows the DES to be tailored for the selective solubilization of target molecules. nih.gov For example, a DES composed of methyltriphenylphosphonium (B96628) bromide and ethylene glycol was used to promote the highly chemoselective and stereoselective reduction of internal alkynes. nih.gov

Supramolecular Chemistry and Directed Self-Assembly

Quaternary phosphonium salts are valuable components in supramolecular chemistry due to their ability to engage in a variety of non-covalent interactions, which are fundamental to the process of directed self-assembly. The charged nature of the phosphonium center, combined with the organic substituents, allows for a balance of interactions that can be tailored to create complex, higher-order structures.

Non-Covalent Interactions (e.g., Hydrogen Bonding, Ion-Pairing, π-π Stacking)

The assembly of supramolecular structures is governed by a range of weak, non-covalent forces. For a cation like this compound, these interactions would be key to its structural organization.

Ion-Pairing: The primary interaction for any phosphonium salt is the electrostatic attraction between the positively charged phosphorus center and a counter-anion. The nature of the anion (e.g., halide, tetrafluoroborate, hexafluorophosphate) significantly influences the solubility, stability, and self-assembly behavior of the phosphonium salt.

Hydrogen Bonding: While the phosphonium cation itself does not act as a hydrogen bond donor, the benzyl and phenyl groups can influence hydrogen bonding interactions within a larger assembly. For instance, if the counter-anion is a hydrogen bond acceptor, or if other molecules in the system contain hydrogen bond donors, the phosphonium salt can be integrated into a hydrogen-bonded network.

π-π Stacking: The multiple phenyl rings on the phosphonium cation provide ample opportunity for π-π stacking interactions. These interactions, arising from the alignment of the electron-rich aromatic systems, are a significant driving force in the self-assembly of aromatic-containing molecules, leading to the formation of columnar or lamellar structures.

Table 1: Key Non-Covalent Interactions in Phosphonium Salt-Based Supramolecular Systems

Interaction Type Description Relevance to Dibenzyl-diphenyl-phosphonium
Ion-Pairing Electrostatic attraction between the phosphonium cation and its counter-anion. The fundamental interaction governing the primary structure and properties of the salt.
Hydrogen Bonding Interaction involving a hydrogen atom located between two electronegative atoms. Indirectly influences assembly through interactions with counter-ions or other components.

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl and benzyl groups are expected to readily participate in π-π stacking. |

Assembly of Higher-Order Structures and Functional Materials

The interplay of the non-covalent forces described above can lead to the spontaneous organization of phosphonium salts into well-defined, higher-order structures. This process of directed self-assembly can be harnessed to create functional materials with novel properties. For instance, the aggregation of phosphonium salts in solution can lead to the formation of micelles, vesicles, or liquid crystalline phases. In the solid state, these interactions can dictate the crystal packing, leading to materials with specific optical or electronic properties. The incorporation of phosphonium moieties into polymers can also drive the self-assembly of these macromolecules into ordered nanostructures.

Polymerization Reactions

Quaternary phosphonium salts are known to play various roles in polymerization reactions, acting as initiators, catalysts, or modifiers. Their thermal stability and solubility in a range of organic solvents make them suitable for use in diverse polymerization systems.

Initiation and Control in Cationic Polymerization Processes

In certain contexts, phosphonium salts can initiate cationic polymerization. While less common than other initiating systems, the phosphonium cation can, under specific conditions, act as an electrophile to activate a monomer and start the polymerization chain reaction. More frequently, phosphonium salts are used in conjunction with other reagents to control cationic polymerization processes. For example, they can act as a source of non-nucleophilic counter-anions, which are crucial for stabilizing the growing polymer chain end and preventing termination reactions, thereby enabling living or controlled polymerization.

Role in Radical Polymerization Systems (e.g., as Initiators or Modulators)

The role of phosphonium salts in radical polymerization is multifaceted. While not typically used as primary radical initiators, they can function as phase-transfer catalysts in emulsion or suspension polymerization, facilitating the transport of water-soluble initiators or monomers into the organic phase where polymerization occurs. Furthermore, certain phosphonium salts can participate in atom transfer radical polymerization (ATRP), a controlled radical polymerization technique. In ATRP, the phosphonium salt can act as a ligand for the metal catalyst, modulating its reactivity and thereby controlling the polymerization process to produce polymers with well-defined architectures and low polydispersity.

Table 2: Potential Roles of Phosphonium Salts in Polymerization

Polymerization Type Potential Role of Phosphonium Salt Mechanism of Action
Cationic Polymerization Co-initiator / Control Agent Provides a non-nucleophilic counter-anion to stabilize the propagating carbocation.
Radical Polymerization Phase-Transfer Catalyst Facilitates the transfer of reactants between immiscible phases.

| Atom Transfer Radical Polymerization (ATRP) | Ligand for Metal Catalyst | Modulates the equilibrium between active and dormant species, enabling control over the polymerization. |

Concluding Remarks and Future Research Perspectives

Synthesis and Application Synergies of Dibenzyl-diphenyl-phosphanium

The synthesis of this compound salts is most commonly achieved through the quaternization of an appropriate phosphine (B1218219) with benzyl (B1604629) halides. A primary route involves the reaction of diphenylphosphine (B32561) with two equivalents of a benzyl halide, such as benzyl chloride or benzyl bromide. This nucleophilic substitution reaction, a variation of the Menschutkin reaction, is a well-established method for preparing phosphonium (B103445) salts alfa-chemistry.comlibretexts.orglibretexts.orgmasterorganicchemistry.com. The reaction typically proceeds by treating a phosphine with an alkyl halide, often in a suitable solvent alfa-chemistry.com. For instance, the synthesis of the analogous benzyltriphenylphosphonium (B107652) chloride is carried out by refluxing triphenylphosphine (B44618) with benzyl chloride in a solvent like chloroform (B151607) alfa-chemistry.com.

Another potential synthetic pathway involves the reaction of dibenzylphosphine (B13814447) with a phenylating agent. However, the former approach is generally more common due to the commercial availability of diphenylphosphine. The choice of the counter-anion (e.g., chloride, bromide) is determined by the starting benzyl halide.

The synergy between the synthesis and applications of this compound is evident in its utility in organic synthesis. The preparation of this phosphonium salt is the initial step for its use in the Wittig reaction, a powerful method for alkene synthesis libretexts.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.org. The phosphonium salt serves as a precursor to the corresponding phosphorus ylide, which then reacts with aldehydes or ketones to form alkenes organic-chemistry.org. This direct link between its synthesis and a major application highlights the compound's importance as a synthetic tool.

Furthermore, the structural features of this compound, particularly the presence of both benzyl and phenyl groups, can be tailored during synthesis to influence its properties for applications such as phase-transfer catalysis. The lipophilicity and steric bulk, which are crucial for catalytic efficiency, are direct consequences of the chosen synthetic route and starting materials.

Unexplored Reactivity and Catalytic Potential

While the reactivity of phosphonium salts in the Wittig reaction is well-documented, the specific reactivity profile of this compound remains an area with potential for further exploration. The presence of two benzyl groups offers interesting possibilities. The benzylic protons are acidic and can be removed by a strong base to form the corresponding ylide. The nature of this ylide, influenced by the electronic and steric effects of the two phenyl and two benzyl groups, could offer unique selectivity in olefination reactions compared to more common Wittig reagents like benzyltriphenylphosphonium salts.

The catalytic potential of this compound, particularly in phase-transfer catalysis (PTC), warrants investigation. Quaternary phosphonium salts are effective phase-transfer catalysts due to their ability to transport anionic reagents between immiscible aqueous and organic phases. The efficiency of a PTC is dependent on the lipophilicity of the cation, which allows it to be soluble in the organic phase. With two benzyl and two phenyl groups, dibenzyl-diphenyl-phosphonium cation possesses significant lipophilicity, suggesting it could be an effective PTC. Its performance in various PTC-mediated reactions, such as nucleophilic substitutions, oxidations, and alkylations, has not been extensively reported and represents a promising avenue for research.

Moreover, the thermal decomposition pathways of this compound could lead to the formation of interesting organophosphorus compounds. The thermal degradation of phosphonium salts can proceed through various mechanisms, including ylide formation and subsequent reactions, or elimination processes uchile.cl. A detailed study of its thermal behavior could reveal novel reactive intermediates and synthetic applications.

Outlook for Advanced Material Design and Sustainable Chemical Processes

The unique structure of this compound makes it a candidate for the design of advanced materials. Quaternary phosphonium salts are increasingly being investigated as components of ionic liquids, which have applications as environmentally benign solvents and electrolytes. The properties of a phosphonium-based ionic liquid, such as its melting point, viscosity, and thermal stability, are highly dependent on the structure of the cation and the nature of the anion. By pairing the this compound cation with different anions, a range of ionic liquids with tunable properties could be developed for specific applications in materials science.

The incorporation of phosphonium salts into polymer structures can lead to the formation of polyelectrolytes with interesting properties, including flame retardancy and ion conductivity. This compound could serve as a monomer or a functional group in the design of novel polymers for applications in batteries, fuel cells, and other electrochemical devices.

In the context of sustainable chemical processes, the potential of this compound as a recyclable catalyst is noteworthy. Its use as a phase-transfer catalyst, as discussed earlier, aligns with the principles of green chemistry by enabling reactions under milder conditions and potentially reducing the need for hazardous solvents. Future research could focus on immobilizing the dibenzyl-diphenyl-phosphonium cation onto a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture and reused, further enhancing the sustainability of the process. The development of catalytic systems based on this phosphonium salt could contribute to more efficient and environmentally friendly chemical manufacturing.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for Dibenzyl-diphenyl-phosphanium, and how can reaction parameters (e.g., solvent, temperature) be optimized to improve yield?

  • Methodological Answer : Common routes include nucleophilic substitution between diphenylphosphine and benzyl halides under inert atmospheres. Optimization involves systematic variation of solvents (e.g., THF vs. DCM) and temperature (20–80°C) to minimize side reactions. Reaction progress can be monitored via <sup>31</sup>P NMR to track phosphonium salt formation . Safety protocols, such as glovebox use for air-sensitive intermediates, are critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what parameters should be prioritized?

  • Methodological Answer : <sup>31</sup>P NMR is essential for confirming phosphorus coordination (δ ~20–30 ppm for phosphonium salts). X-ray crystallography provides definitive structural validation, though crystal growth may require slow diffusion of nonpolar solvents into polar solutions. High-resolution mass spectrometry (HRMS) verifies molecular ion peaks, with ESI+ mode preferred for phosphonium cations .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations elucidate the electronic structure and reactivity trends of this compound in catalytic systems?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model charge distribution on the phosphorus center and predict nucleophilic/electrophilic behavior. Frontier molecular orbital analysis (HOMO-LUMO gaps) identifies sites for ligand substitution. Validation involves comparing computed <sup>31</sup>P NMR shifts with experimental data to refine functional groups .

Q. What experimental and computational approaches resolve contradictions in reported crystallographic data for phosphanium salts, such as bond-length discrepancies?

  • Methodological Answer : Discrepancies may arise from disorder or twinning. Use SHELXL (for small molecules) or SIR97 (for direct methods) to refine structures against high-resolution data. Twinning detection via PLATON and Hirshfeld surface analysis clarifies packing effects. Cross-validate with DFT-optimized geometries to identify outliers .

Q. How should researchers design kinetic studies to probe the mechanism of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Use stopped-flow NMR or in-situ IR to track intermediate formation. Vary catalyst loading, base strength, and aryl halide substrates to isolate rate-determining steps. Eyring plots (ln(k) vs. 1/T) differentiate associative vs. dissociative pathways. Control experiments with deuterated solvents assess solvent isotope effects .

Q. What strategies mitigate challenges in synthesizing air- and moisture-sensitive derivatives of this compound for advanced materials applications?

  • Methodological Answer : Employ Schlenk-line techniques for ligand exchange reactions. Use ionic liquids as stabilizers for phosphonium-based ionic materials. Characterization under inert conditions (e.g., glovebox-coupled XRD) prevents degradation. Redox stability can be assessed via cyclic voltammetry in anhydrous electrolytes .

Data Analysis and Reporting

Q. How can researchers systematically address inconsistencies in published thermodynamic data (e.g., ΔH of formation) for phosphanium salts?

  • Methodological Answer : Re-evaluate calorimetry protocols (e.g., solution vs. combustion methods) and purity assessments (e.g., elemental analysis vs. HRMS). Meta-analyses using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) prioritize studies with rigorous error reporting. Collaborative data-sharing platforms (e.g., crystallographic databases) enhance reproducibility .

Q. What guidelines ensure rigorous reporting of this compound research in compliance with academic standards?

  • Methodological Answer : Follow IUPAC nomenclature and include detailed experimental sections (solvent purification, NMR acquisition parameters). Use CIF files for crystallographic data and append raw spectra as supplementary materials. Adhere to journal-specific requirements for "Results and Discussion" segregation and keyword selection (e.g., "phosphonium salts," "X-ray refinement") .

Safety and Ethics

Q. What safety protocols are critical when handling this compound in high-temperature or catalytic reactions?

  • Methodological Answer : Use explosion-proof reactors for exothermic reactions. PPE (nitrile gloves, safety goggles) and fume hoods are mandatory. Waste must be neutralized with aqueous bicarbonate before disposal. Risk assessments should address acute toxicity (H303/H313) and flammability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.